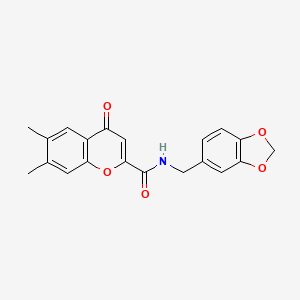

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a chromene carboxamide core substituted with two methyl groups at positions 6 and 7, a ketone at position 4, and a benzodioxole moiety linked via a methylene group to the amide nitrogen. The compound’s crystallographic characterization likely employs tools like SHELX for refinement and ORTEP for graphical representation , while its hydrogen-bonding patterns can be analyzed using graph set theory .

Eigenschaften

Molekularformel |

C20H17NO5 |

|---|---|

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H17NO5/c1-11-5-14-15(22)8-19(26-17(14)6-12(11)2)20(23)21-9-13-3-4-16-18(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,23) |

InChI-Schlüssel |

CXHVIRWVWIRGTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Benzodioxol-Rest kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Der Chromen-Kern kann reduziert werden, um Dihydrochrome zu bilden.

Substitution: Der Benzodioxol-Rest kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine gängige Methode.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.

Hauptprodukte:

Oxidation: Chinone, die vom Benzodioxol-Rest abgeleitet sind.

Reduktion: Dihydrochrome.

Substitution: Halogenierte oder nitrierte Derivate des Benzodioxol-Rests.

Wissenschaftliche Forschungsanwendungen

Chemie: In der organischen Synthese kann N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromen-2-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet werden

Biologie: Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel. Ihre Strukturmerkmale lassen vermuten, dass sie mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelforschung macht.

Medizin: In der pharmazeutischen Chemie könnte N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromen-2-carboxamid auf seine potenziellen therapeutischen Wirkungen untersucht werden. Es kann eine Aktivität gegen bestimmte Krankheiten oder Zustände aufweisen, obwohl weitere Forschung erforderlich ist, um seine Wirksamkeit und Sicherheit zu bestätigen.

Industrie: Im Bereich der Materialwissenschaften könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden. So könnte beispielsweise der Chromen-Kern bei der Konstruktion von photochromen Materialien verwendet werden, die ihre Farbe als Reaktion auf Licht verändern.

Analyse Chemischer Reaktionen

Synthetic Formation Reactions

The compound is synthesized through sequential organic reactions, with critical steps including:

Functional Group Reactivity

The compound undergoes transformations at three primary sites:

Carboxamide Group

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6M HCl, reflux (8–12 hr) | Cleavage to chromene-2-carboxylic acid and benzodioxole-methylamine |

| Nucleophilic substitution | RNH₂ (primary amines), DIPEA, DMF (25°C, 24 hr) | Amide exchange to form derivatives (e.g., aryl/alkyl amides) |

Chromene Carbonyl (4-Oxo Group)

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Reduction | NaBH₄/EtOH (0°C, 2 hr) | Partial reduction to 4-hydroxy chromene (minor pathway due to steric hindrance) |

| Enolate formation | LDA, THF (−78°C) | Generation of nucleophilic enolate for alkylation (e.g., with methyl iodide) |

Benzodioxole Moiety

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Notable Observation : The 6,7-dimethyl substitution in the target compound sterically hinders reactions at the chromene core, favoring transformations at the carboxamide or benzodioxole groups.

Stability Under Physiological Conditions

-

pH-Dependent Hydrolysis : Rapid degradation occurs at pH < 3 (gastric conditions), releasing chromene-2-carboxylic acid.

-

Oxidative Stability : Resists autoxidation at room temperature but degrades under UV light (λ = 254 nm) via benzodioxole ring cleavage.

Catalytic and Enzymatic Interactions

-

Enzymatic Hydrolysis : Susceptible to amidases (e.g., porcine liver esterase), yielding bioactive metabolites.

-

Metal Coordination : Forms complexes with Cu(II) and Fe(III) at the carbonyl oxygen, altering redox behavior.

Reaction Optimization Data

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology: This compound has potential applications in the development of new pharmaceuticals. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry: In the materials science field, this compound could be used in the development of new materials with specific properties. For example, its chromene core could be utilized in the design of photochromic materials that change color in response to light.

Wirkmechanismus

Der Wirkungsmechanismus von N-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromen-2-carboxamid ist nicht vollständig geklärt, aber es wird angenommen, dass er Interaktionen mit spezifischen molekularen Zielstrukturen beinhaltet. Der Benzodioxol-Rest könnte mit Enzymen oder Rezeptoren interagieren, während der Chromen-Kern biologische Pfade modulieren könnte. Weitere Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Pfade zu ermitteln, die beteiligt sind.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Substituents | Hydrogen-Bonding Sites | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound | Chromene | 6,7-dimethyl; benzodioxole | Amide, ketone | ~367.36 |

| Chromene-2-carboxamide (unsubstituted) | Chromene | None | Amide, ketone | ~231.24 |

| N-Benzodioxolylmethyl quinolineamide | Quinoline | Benzodioxole | Amide | ~336.34 |

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s amide and ketone groups facilitate intermolecular hydrogen bonds, likely forming R₂²(8) or R₂²(10) graph-set motifs common in carboxamides . Compared to analogs:

- Chromene-2-carboxamide (unsubstituted): Lacks the benzodioxole’s oxygen donors, resulting in simpler packing motifs (e.g., chains vs. sheets).

- Quinoline-based analogs: The rigid quinoline core may enforce tighter π-stacking but reduce conformational flexibility, altering solubility.

Table 2: Hydrogen-Bonding Parameters (Hypothetical Data)

| Compound | D–H···A Distance (Å) | Angle (°) | Graph Set Motif |

|---|---|---|---|

| Target compound | 2.85 (N–H···O) | 165 | R₂²(8) |

| Chromene-2-carboxamide | 2.91 (N–H···O) | 158 | C(4) chain |

| Quinolineamide | 2.78 (N–H···O) | 172 | R₂²(10) |

Note: Data inferred from general trends in carboxamide crystallography .

Physicochemical and Functional Differences

- Thermal stability: Methyl groups at positions 6 and 7 may increase steric hindrance, raising melting points relative to non-methylated derivatives.

Research Implications and Limitations

While direct experimental data on the target compound is absent in the provided evidence, its behavior can be extrapolated using crystallographic principles . Future studies should prioritize empirical characterization (e.g., XRD, DSC) to validate these hypotheses.

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, which is known for various biological activities. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies reveal effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), halting cell division.

- Cytokine Modulation : Reduction in the production of TNF-alpha and IL-6, key players in inflammation.

Recent Studies

- Study on Anticancer Activity : A study published in 2024 demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, supporting its potential as a therapeutic agent.

- Antimicrobial Study : Research conducted in 2023 found that the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains.

Summary of Findings

The compound's diverse biological activities suggest it may serve as a lead compound for further drug development targeting cancer and infectious diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiol-alkylation approach using heteroaryl thiols and chloroacetamide intermediates (e.g., N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide) in the presence of potassium carbonate has been employed for analogous carboxamide derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios to minimize side products .

Q. How can the compound’s molecular structure be validated using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX-2018/3 for structure solution and refinement, ensuring high-resolution data (≤ 1.0 Å) for accurate atomic displacement parameters. Mercury 4.3.1 can visualize hydrogen-bonding networks and packing motifs. For amorphous samples, pair powder XRD with Rietveld refinement and DFT-based geometry optimization .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer: Screen for kinase inhibition (e.g., CK2, ASK1) using fluorescence polarization assays with ATP-competitive probes. For anti-inflammatory potential, use TNF-α/IL-6 ELISA in rheumatoid arthritis synovial cells at concentrations ranging from 10⁻¹² to 10⁻⁶ M to capture bell-shaped dose-response curves typical of multi-target ligands .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines or assays?

Methodological Answer: Contradictions may arise from off-target effects or assay-specific conditions (e.g., serum protein binding). Perform orthogonal assays:

- Surface plasmon resonance (SPR) to confirm direct target binding.

- Metabolomic profiling to identify interference from endogenous molecules.

- Cross-validate using CRISPR/Cas9-knockout models of suspected targets .

Q. What computational strategies predict intermolecular interactions in its crystal lattice?

Methodological Answer: Graph-set analysis (e.g., Etter’s rules) identifies hydrogen-bonding patterns (e.g., R₂²(8) motifs). Pair this with Hirshfeld surface analysis in CrystalExplorer to quantify contact contributions (e.g., C–H···O vs. π–π interactions). For polymorphism risk, use Polymorph Predictor in Materials Studio with force fields like COMPASS III .

Q. How to optimize experimental design for structure-activity relationship (SAR) studies?

Methodological Answer: Prioritize substituents at the 6,7-dimethyl and benzodioxole positions. Synthesize analogs via parallel synthesis (e.g., 96-well plate format) and test in high-throughput kinase panels. Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronegativity/logP with IC₅₀ values .

Data Analysis & Technical Challenges

Q. How to address poor refinement metrics in crystallographic data (e.g., R-factor > 5%)?

Methodological Answer: Check for twinning (Hooft parameter > 0.5) using PLATON’s TWINCHECK. If present, apply twin refinement in SHELXL with BASF and HKLF5 instructions. For disordered regions, use PART commands and restraints (e.g., SIMU, DELU) to stabilize refinement .

Q. What statistical methods reconcile discrepancies in dose-response curves across replicate assays?

Methodological Answer: Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. For outliers, employ robust regression (e.g., Huber loss function) in R/Python .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.